molecular formula C17H16ClF2N3O2 B2638023 3-((3-chloropyridin-4-yl)oxy)-N-(2,6-difluorophenyl)piperidine-1-carboxamide CAS No. 2034620-33-0

3-((3-chloropyridin-4-yl)oxy)-N-(2,6-difluorophenyl)piperidine-1-carboxamide

Cat. No.: B2638023
CAS No.: 2034620-33-0
M. Wt: 367.78
InChI Key: GXMOAKCRUPEWNC-UHFFFAOYSA-N
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Description

3-((3-chloropyridin-4-yl)oxy)-N-(2,6-difluorophenyl)piperidine-1-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a piperidine ring substituted with a carboxamide group, a chloropyridinyl group, and a difluorophenyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-chloropyridin-4-yl)oxy)-N-(2,6-difluorophenyl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or via cyclization reactions involving appropriate precursors.

    Introduction of the Carboxamide Group: The carboxamide group is introduced through the reaction of the piperidine derivative with an appropriate isocyanate or via amide bond formation using carboxylic acid derivatives and amines.

    Attachment of the Chloropyridinyl Group: The chloropyridinyl group can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with 3-chloropyridine under basic conditions.

    Incorporation of the Difluorophenyl Group: The difluorophenyl group is typically introduced via a coupling reaction, such as Suzuki or Heck coupling, using appropriate boronic acids or halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the chloropyridinyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine under conditions such as catalytic hydrogenation.

    Substitution: The chloropyridinyl group is susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Conversion to amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-((3-chloropyridin-4-yl)oxy)-N-(2,6-difluorophenyl)piperidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors. Its structural features make it a candidate for probing the activity of various biological pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In industrial applications, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals. Its reactivity and stability make it suitable for large-scale production processes.

Mechanism of Action

The mechanism of action of 3-((3-chloropyridin-4-yl)oxy)-N-(2,6-difluorophenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-((3-chloropyridin-4-yl)oxy)-N-(2,6-difluorophenyl)piperidine-1-carboxamide
  • 3-((3-chloropyridin-4-yl)oxy)-N-(2,6-dichlorophenyl)piperidine-1-carboxamide
  • 3-((3-chloropyridin-4-yl)oxy)-N-(2,6-dimethylphenyl)piperidine-1-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chloropyridinyl and difluorophenyl groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(3-chloropyridin-4-yl)oxy-N-(2,6-difluorophenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClF2N3O2/c18-12-9-21-7-6-15(12)25-11-3-2-8-23(10-11)17(24)22-16-13(19)4-1-5-14(16)20/h1,4-7,9,11H,2-3,8,10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMOAKCRUPEWNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NC2=C(C=CC=C2F)F)OC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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